molecular formula C13H10ClF B12118413 1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro- CAS No. 177976-34-0

1,1'-Biphenyl, 3-(chloromethyl)-4'-fluoro-

Cat. No.: B12118413
CAS No.: 177976-34-0
M. Wt: 220.67 g/mol
InChI Key: MXJXTNWYRKHFJH-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a chloromethyl group attached to the third position of one ring and a fluoro group attached to the fourth position of the other ring. The molecular formula of this compound is C13H10ClF, and it is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- typically involves the chloromethylation of biphenyl derivatives. One common method is the reaction of biphenyl with formaldehyde and hydrochloric acid in the presence of a catalyst such as ferric chloride (FeCl3). This reaction produces 3-(chloromethyl)-1,1’-biphenyl, which can then be further fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Compounds with hydroxyl or carbonyl groups.

    Reduction: 1,1’-Biphenyl, 3-methyl-4’-fluoro-.

Scientific Research Applications

1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through mechanisms like inhibition or activation. The specific molecular targets and pathways depend on the nature of the derivative formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 3-(chloromethyl)-4’-fluoro- is unique due to the presence of both chloromethyl and fluoro groups, allowing it to undergo a wide range of chemical reactions and form diverse derivatives. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

177976-34-0

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

1-(chloromethyl)-3-(4-fluorophenyl)benzene

InChI

InChI=1S/C13H10ClF/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2

InChI Key

MXJXTNWYRKHFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCl

Origin of Product

United States

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